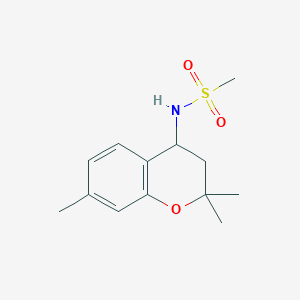
N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide, also known as TMC-1, is a chemical compound with potential applications in scientific research.
作用機序
The mechanism of action of N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide is not fully understood, but it is believed to act on various signaling pathways in the brain. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress. It also modulates the activity of various neurotransmitters, including glutamate and acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can reduce oxidative stress and inflammation in the brain, which are associated with neurodegenerative diseases. This compound can also improve mitochondrial function, which is important for cellular energy production. In addition, this compound can increase the expression of various neuroprotective proteins and reduce the expression of pro-inflammatory proteins.
実験室実験の利点と制限
One advantage of using N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide in lab experiments is its neuroprotective effects. It can prevent neuronal death and improve cognitive function in animal models, which can be useful in studying neurodegenerative diseases and cognitive disorders. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide. One direction is to further investigate the mechanism of action and signaling pathways involved in its neuroprotective effects. Another direction is to study the potential therapeutic applications of this compound in treating neurodegenerative diseases and cognitive disorders. Additionally, it would be interesting to explore the effects of this compound on other physiological systems, such as the immune system and cardiovascular system.
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. It has neuroprotective effects and can prevent neuronal death in various models of neurodegenerative diseases. This compound can improve cognitive function and memory in animal models and has various biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are several future directions for research on this compound.
合成法
N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the reaction of 2,2,7-trimethylchroman-4-one with methanesulfonyl chloride, followed by the reaction with ammonia in ethanol. The resulting product is purified through recrystallization to obtain this compound in a pure form.
科学的研究の応用
N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can prevent neuronal death in various models of neurodegenerative diseases. This compound has also been shown to improve cognitive function and memory in animal models.
特性
IUPAC Name |
N-(2,2,7-trimethyl-3,4-dihydrochromen-4-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-9-5-6-10-11(14-18(4,15)16)8-13(2,3)17-12(10)7-9/h5-7,11,14H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYFZRAHTUBYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC(O2)(C)C)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

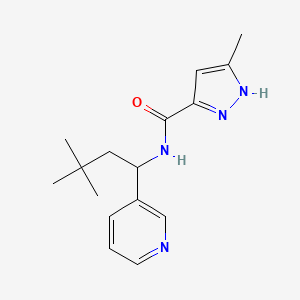
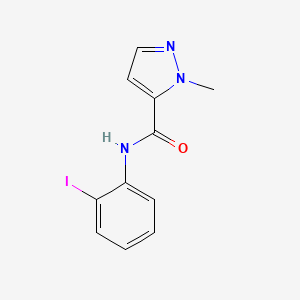
![4-(3-morpholin-4-ylazetidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5306670.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(2-oxopyrrolidin-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5306675.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]valine](/img/structure/B5306683.png)
![2-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzonitrile](/img/structure/B5306690.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B5306695.png)
![5-[(3-methoxyphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5306700.png)
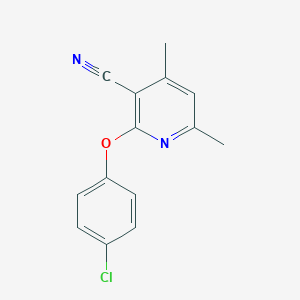
![N-[2-[5-(2-nitrophenyl)-2-furyl]-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5306728.png)
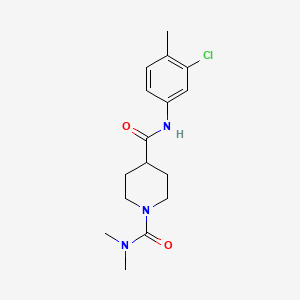
![2-{[4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-3-fluoro-8-methylimidazo[1,2-a]pyridine](/img/structure/B5306750.png)
![[2-(4-sec-butylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5306753.png)
![6-(4-fluoro-2-methoxyphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5306761.png)